Guanethidine sulfate

描述

胍乙啶硫酸盐是一种降压药,主要用于治疗中度至重度高血压。 它通过抑制交感神经末梢去甲肾上腺素的释放而发挥作用,从而导致血压下降 . 该化合物在高血压治疗中具有重要的历史意义,但近年来其应用有所下降,因为出现了更新的药物 .

准备方法

合成路线和反应条件: 胍乙啶硫酸盐可以通过2-(六氢-1(2H)-氮杂辛基)乙胺与氰胺反应,然后加入硫酸生成硫酸盐来合成 . 反应通常需要控制条件以确保正确形成胍结构。

工业生产方法: 在工业环境中,胍乙啶硫酸盐的生产涉及使用类似化学反应的大规模合成,但经过优化以提高效率和产量。 该过程包括对最终产品进行纯化,以符合药品标准 .

反应类型:

氧化: 胍乙啶硫酸盐可以进行氧化反应,但这些反应在其主要应用中并不常见。

还原: 该化合物相对稳定,在正常条件下通常不会发生还原反应。

常用试剂和条件:

氧化: 可以使用强氧化剂,如高锰酸钾。

主要形成产物: 胍乙啶硫酸盐反应的主要感兴趣产物是胍衍生物,它保留了降压特性 .

科学研究应用

Pharmacological Overview

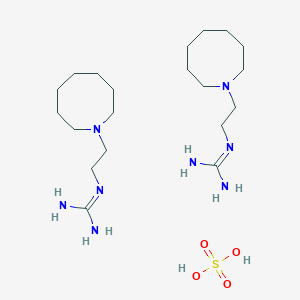

Guanethidine acts by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to reduced vascular resistance and lower blood pressure. Its chemical structure is represented as with a CAS Number of 645-43-2 . The drug is primarily indicated for the management of hypertension and has been studied for other conditions due to its unique pharmacological properties.

Modulation of Sympathetic Nerve Activity

Recent studies have highlighted guanethidine's role in modifying sympathetic innervation in various tissues. For instance, a study involving juvenile female pigs demonstrated that intravesical instillation of guanethidine significantly altered the distribution and chemical coding of sympathetic nerve fibers in the urinary bladder . This research suggests that guanethidine can be a valuable tool for studying neuroplasticity and the effects of sympathetic innervation on organ function.

Key Findings:

- Reduction in Sympathetic Innervation: Guanethidine treatment led to a decrease in perivascular nerve terminals.

- Chemical Profile Changes: The treatment altered the chemical composition of nerve fibers, increasing somatostatin-immunoreactive axons while decreasing neuropeptide Y-positive fibers.

Treatment of Hyperthyroidism

Guanethidine has been utilized as an adjunctive therapy for severe hyperthyroidism. A historical study involving 90 patients indicated that guanethidine effectively alleviated symptoms associated with thyrotoxicosis without impacting thyroid function directly . Its sympatholytic effects provide rapid relief from symptoms such as palpitations and anxiety, making it suitable for short-term management.

Clinical Insights:

- Short-term Use: Recommended for moderately severe to severe thyrotoxic conditions.

- Tolerability: Patients tolerate guanethidine well at higher doses compared to euthyroid subjects.

Chronic Pain Management

Emerging research suggests potential applications of guanethidine in managing chronic pain conditions, such as complex regional pain syndrome (CRPS). Although not widely adopted for this purpose, its ability to modulate sympathetic nerve activity may offer therapeutic benefits .

Case Studies and Clinical Insights

The following table summarizes notable case studies and findings related to guanethidine sulfate's applications:

Conclusions and Future Directions

This compound demonstrates significant potential beyond its traditional use as an antihypertensive agent. Its applications in neurobiology, endocrinology, and pain management highlight its versatility as a research tool and therapeutic agent. Future studies should focus on elucidating its mechanisms further and exploring its efficacy across various clinical settings.

作用机制

胍乙啶硫酸盐通过抑制交感神经末梢去甲肾上腺素的释放而发挥作用。它通过去甲肾上腺素转运体转运到神经末梢,并在突触小泡中积累,取代去甲肾上腺素。 这导致去甲肾上腺素储存量逐渐减少,降低交感神经系统活动,从而降低血压 . 主要分子靶点是去甲肾上腺素转运体,该途径涉及抑制去甲肾上腺素释放 .

类似化合物:

溴苄胺妥司兰: 另一种抑制去甲肾上腺素释放的降压药,但化学结构不同.

甲基多巴: 一种降压药,通过中枢作用来减少交感神经输出.

独特性: 胍乙啶硫酸盐的作用机制独特,专门针对去甲肾上腺素转运体,导致神经末梢去甲肾上腺素储存量减少。 这使其区别于其他可能通过不同途径或机制起作用的降压药 .

相似化合物的比较

Bretylium tosylate: Another antihypertensive agent that inhibits norepinephrine release but has a different chemical structure.

Methyldopa: An antihypertensive drug that acts centrally to reduce sympathetic outflow.

Uniqueness: Guanethidine sulfate is unique in its mechanism of action, specifically targeting the norepinephrine transporter and causing a depletion of norepinephrine stores in nerve terminals. This distinguishes it from other antihypertensive agents that may act through different pathways or mechanisms .

生物活性

Guanethidine sulfate is a compound primarily recognized for its role as an antihypertensive agent and its potential applications in various biological contexts. This article delves into its biological activity, mechanisms of action, and emerging research findings.

Overview of this compound

This compound, a sympatholytic drug, is primarily used to manage severe hypertension. It functions by inhibiting the release of norepinephrine from sympathetic nerve endings, thus leading to vasodilation and reduced blood pressure. Its mechanism of action involves selective uptake into adrenergic nerve terminals, where it disrupts normal neurotransmitter release .

- Sympathetic Nervous System Modulation : Guanethidine interferes with the sympathetic nervous system by preventing norepinephrine release, effectively reducing sympathetic tone and blood pressure .

- Antibacterial Properties : Recent studies have highlighted guanethidine's ability to enhance the efficacy of certain antibiotics, such as tetracyclines and rifampicin, against resistant bacterial strains. This is achieved through the inhibition of efflux pumps in bacteria, thereby increasing intracellular concentrations of these antibiotics .

Antibacterial Effects

Guanethidine has been shown to restore antibiotic sensitivity in multidrug-resistant Escherichia coli strains by inhibiting the TetA efflux pump. This action enhances the antibacterial potency of tetracyclines and reduces the likelihood of resistance development .

Table 1: Effects of Guanethidine on Antibiotic Sensitivity

| Bacterial Strain | Antibiotic Used | Effect of Guanethidine | Mechanism |

|---|---|---|---|

| E. coli (tetA+) | Tetracycline | Increased sensitivity | Inhibition of TetA efflux pump |

| E. coli (various) | Rifampicin | Enhanced activity | Disruption of membrane potential |

Impact on Sympathetic Innervation

In a porcine model, guanethidine instillation significantly altered the sympathetic innervation patterns in the urinary bladder. The treatment resulted in a decrease in perivascular nerve terminals and a shift in chemical coding from neuropeptide Y (NPY) to somatostatin (SOM) among sympathetic nerve fibers .

Table 2: Changes in Sympathetic Innervation Post-Guanethidine Treatment

| Parameter | Control Group (%) | Guanethidine Group (%) |

|---|---|---|

| NPY-positive cell bodies | 89.6 | 27.8 |

| SOM-positive cell bodies | 3.6 | 68.7 |

| Calbindin-positive cell bodies | 2.06 | 9.1 |

| Galanin-positive cell bodies | 1.6 | 28.2 |

Case Studies

- Hypertension Management : A clinical case demonstrated that guanethidine effectively managed severe hypertension in patients unresponsive to other treatments, highlighting its role as a critical therapeutic option .

- Antibiotic Synergy : In an experimental study involving infected animal models, the combination of guanethidine with rifampicin resulted in decreased bacterial burden and improved survival rates compared to controls, suggesting its potential as an antibiotic adjuvant .

属性

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDKVXYNVEAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023116 | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters to be concentrated within the transmitter vesicles in place of NE, leading to gradual depletion of NE stores in the nerve endings. Guanethidine at the nerve terminal blocks the release of noradrenaline in response to an action potential. In contrast to ganglionic blocking agents, Guanethidine suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, Guanethidine lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more., GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES., RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION..., MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY..., GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS., For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

55-65-2, 645-43-2 | |

| Record name | Guanethidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanethidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276-281, 250 °C (sulfate salt) | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。